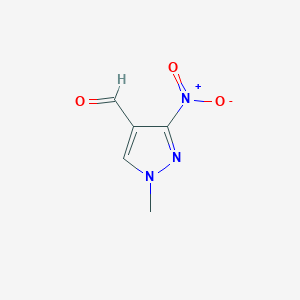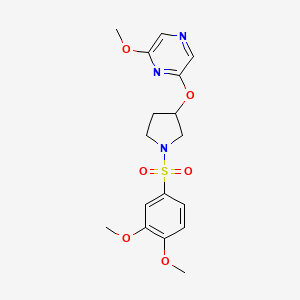
2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains methoxy and sulfonyl functional groups, which can influence its reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule .Scientific Research Applications
Heterocyclic Compound Synthesis and Tautomerism
Studies on heterocyclic compounds, such as the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, involve understanding the chemical reactions and properties of compounds with rings that contain at least one atom other than carbon. These studies contribute to the development of new synthetic routes for heterocyclic compounds, which are crucial in the design of pharmaceuticals and materials (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Sulfonyl-Substituted Compounds in Medicinal Chemistry
Research into sulfonyl-substituted compounds, such as the synthesis of dimethyl sulfomycinamate, highlights the role of sulfonyl groups in modulating the biological activity of molecules. These studies are instrumental in the discovery of new drugs, especially in the realm of antibiotics and anticancer agents (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
Crystal Structure Analysis for Drug Design
Investigations into the crystal structures of compounds, such as pyrimethaminium benzenesulfonate, provide valuable information on molecular interactions and stability. This knowledge is applied in drug design to optimize the interactions between drugs and their biological targets, enhancing efficacy and reducing side effects (Balasubramani, Muthiah, & Lynch, 2007).
Green Chemistry in Synthesis
The synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine represents an application of green chemistry principles to chemical synthesis. By optimizing reactions to reduce waste and improve efficiency, this research contributes to more sustainable practices in chemical manufacturing (Gilbile, Bhavani, & Vyas, 2017).
Molecular Interaction Studies for Chemical Stability
The study of molecular interactions and stability, as seen in the synthesis and analysis of sulfonated Schiff base copper(II) complexes, aids in understanding how compounds interact with their environment. This information is crucial for the development of stable and effective catalysts for industrial processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Future Directions
properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methoxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-23-14-5-4-13(8-15(14)24-2)27(21,22)20-7-6-12(11-20)26-17-10-18-9-16(19-17)25-3/h4-5,8-10,12H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEWYALTSNPWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


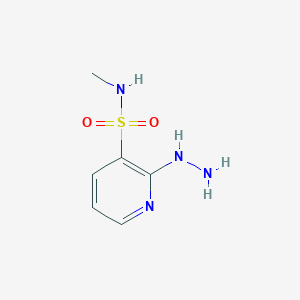
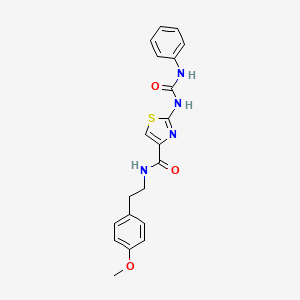

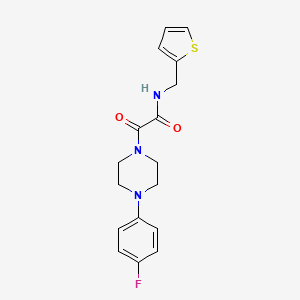
![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)
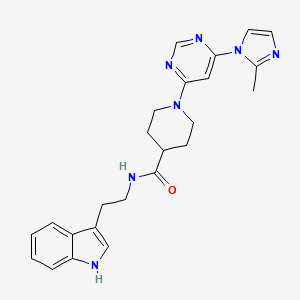

![1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2654006.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2654007.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2654008.png)


